N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-(trifluoromethyl)benzaldehyde and cyclopropanamine.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with cyclopropanamine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropylamine
- N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanone
Uniqueness
N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine is unique due to the combination of its trifluoromethyl group, which imparts high stability and lipophilicity, and its cyclopropanamine moiety, which provides rigidity and specific binding properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-5-2-8(7-16-9-3-4-9)6-10(11)12(13,14)15/h2,5-6,9,16H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLFFNFDHTBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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